(S)-1,1-Difluoropropan-2-amine hydrochloride (S)-1,1-Difluoropropan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287236-82-0
VCID: VC4246330
InChI: InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1
SMILES: CC(C(F)F)N.Cl
Molecular Formula: C3H8ClF2N
Molecular Weight: 131.55

(S)-1,1-Difluoropropan-2-amine hydrochloride

CAS No.: 2287236-82-0

Cat. No.: VC4246330

Molecular Formula: C3H8ClF2N

Molecular Weight: 131.55

* For research use only. Not for human or veterinary use.

(S)-1,1-Difluoropropan-2-amine hydrochloride - 2287236-82-0

Specification

CAS No. 2287236-82-0
Molecular Formula C3H8ClF2N
Molecular Weight 131.55
IUPAC Name (2S)-1,1-difluoropropan-2-amine;hydrochloride
Standard InChI InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1
Standard InChI Key XCDBHLMHUYKGAR-DKWTVANSSA-N
SMILES CC(C(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

(S)-1,1-Difluoropropan-2-amine hydrochloride (CAS: 2287236-82-0) is a hydrochloride salt of a secondary amine featuring a difluoromethyl group and a chiral center at the second carbon atom. Its molecular formula is C₃H₈ClF₂N, with a molecular weight of 131.55 g/mol . Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

PropertyValueSource
IUPAC Name(2S)-1,1-difluoropropan-2-amine hydrochloride
SMILESCC@HN.Cl
InChI KeyXCDBHLMHUYKGAR-DKWTVANSSA-N
Melting PointNot reported
SolubilityLimited data; likely polar solvent-soluble

The compound’s stereochemistry is critical for its biological activity, as fluorination at the 1,1-positions enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

(S)-1,1-Difluoropropan-2-amine hydrochloride serves as a building block for bioactive molecules, particularly in:

CXCR1/CXCR2 Inhibitors

Fluorinated thiazoles derived from similar amines show promise as allosteric inhibitors of chemokine receptors, implicated in inflammatory diseases and cancer . For example:

  • DF2755Y, a dual CXCR1/CXCR2 inhibitor, uses a bromodifluoromethyl-thiazole core synthesized via intermediates like this compound .

Radiopharmaceuticals

The bromine atom in related analogs (e.g., 4-bromodifluoromethyl thiazoles) allows for ¹⁸F-labeling via halogen exchange, enabling PET imaging applications .

Table 2: Key Pharmaceutical Applications

ApplicationMechanismRelevance of (S)-Isomer
Inflammation ManagementCXCR1/CXCR2 inhibitionEnhanced receptor specificity
Pain ModulationNeutrophil chemotaxis suppressionImproved pharmacokinetics
OncologyTumor microenvironment targetingFluorine-enhanced bioavailability
Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear gloves and lab coat
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Handling requires adherence to protocols for toxic and irritant substances, including fume hood use and emergency eyewash access .

VendorPurityPrice (100 mg)Availability
Aladdin97%$340.908–12 weeks lead time
VulcanChem>95%Not disclosedInquire

Research Gaps and Future Directions

  • Stereoselective Synthesis: Optimizing enantiomeric excess (ee) in large-scale production.

  • Solubility Studies: Systematic analysis in aqueous and organic solvents.

  • In Vivo Efficacy: Preclinical trials for lead compounds derived from this intermediate.

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